molecular formula C8H11KO4 B13550802 Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate

Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13550802
M. Wt: 210.27 g/mol
InChI Key: BYLQPQXWEREHNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that features a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane core. This core structure is found in various bioactive natural products and drug candidates, making it a compound of interest in both organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely to be employed. These methods are scalable and can be adapted for large-scale production, ensuring the efficient synthesis of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylates, alcohols, and ethers. These derivatives can be further utilized in various chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for high-affinity binding to enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and the versatility of its bicyclic scaffold.

Properties

Molecular Formula

C8H11KO4

Molecular Weight

210.27 g/mol

IUPAC Name

potassium;4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C8H12O4.K/c9-5-7-1-3-8(12-7,4-2-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1

InChI Key

BYLQPQXWEREHNX-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(O2)CO)C(=O)[O-].[K+]

Origin of Product

United States

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